molecular formula C10H15NO4 B1379898 tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate CAS No. 1824535-88-7

tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate

Cat. No.: B1379898
CAS No.: 1824535-88-7
M. Wt: 213.23 g/mol
InChI Key: OACIOAKQHBCLAL-UHFFFAOYSA-N
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Description

tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate is a chemical compound with the molecular formula C10H15NO4. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as a building block in organic synthesis and has various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate typically involves the reaction of tert-butyl 5-oxopyrrolidine-2-carboxylate with formylating agents. One common method is the Vilsmeier-Haack reaction, which uses DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) as reagents. The reaction proceeds under mild conditions and yields the desired product with good efficiency .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: KMnO4, CrO3, H2SO4 (sulfuric acid)

    Reduction: NaBH4, LiAlH4, ethanol

    Substitution: Nucleophiles like amines, thiols, or alcohols

Major Products Formed

    Oxidation: tert-Butyl 2-carboxy-5-oxopyrrolidine-1-carboxylate

    Reduction: tert-Butyl 2-hydroxymethyl-5-oxopyrrolidine-1-carboxylate

    Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.

Scientific Research Applications

tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes.

Mechanism of Action

The mechanism of action of tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate depends on its application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The formyl group can form covalent bonds with nucleophilic residues in the enzyme, leading to inhibition of enzyme activity. The molecular targets and pathways involved vary depending on the specific enzyme and biological context .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 5-oxopyrrolidine-2-carboxylate
  • tert-Butyl 2-hydroxymethyl-5-oxopyrrolidine-1-carboxylate
  • tert-Butyl 2-carboxy-5-oxopyrrolidine-1-carboxylate

Uniqueness

tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for specific chemical transformations. This makes it a valuable intermediate in organic synthesis and a useful tool in scientific research.

Biological Activity

Chemical Structure and Properties
tert-Butyl 2-formyl-5-oxopyrrolidine-1-carboxylate (C10H15NO4) is a pyrrolidine derivative characterized by a five-membered nitrogen-containing heterocycle. Its structure includes a formyl group and a carboxylate, contributing to its reactivity and potential applications in organic synthesis and medicinal chemistry. The molecular weight of this compound is approximately 213.23 g/mol.

Applications in Research
This compound serves as a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. It is also utilized in biological assays to study enzyme mechanisms and as a potential drug candidate for various therapeutic applications.

The biological activity of this compound primarily involves its role as an enzyme inhibitor . The formyl group can interact with nucleophilic residues within enzyme active sites, leading to inhibition of enzymatic activity. The specific molecular targets and pathways depend on the enzyme being studied, which suggests that this compound could be tailored for various therapeutic uses.

Pharmacological Properties

Research into the pharmacological properties of similar compounds indicates that this compound may exhibit:

  • Antimicrobial Activity : Compounds with pyrrolidine rings have shown promising antimicrobial effects, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : Similar structures have been associated with anti-inflammatory properties, making this compound a candidate for further exploration in inflammatory disease treatments.

Comparative Analysis with Related Compounds

The unique structure of this compound allows it to potentially exhibit enhanced biological activity compared to related compounds. Below is a comparative table highlighting some derivatives:

Compound NameMolecular FormulaUnique Features
tert-butyl 2-Oxopyrrolidine-1-carboxylateC10H15NO3Lacks formyl group; simpler structure
(S)-tert-butyl 2-formyl-5-hydroxypyrrolidineC10H15NO4Hydroxyl group instead of oxo group
tert-butyl 3-formylpyrrolidineC10H15NO3Different position of formyl group on pyrrolidine

This table illustrates how the presence of specific functional groups influences the reactivity and potential biological activities of these compounds.

Enzyme Inhibition Studies

Preliminary studies suggest that this compound can inhibit certain enzymes involved in metabolic pathways. For instance, its interaction with serine proteases was evaluated, demonstrating significant inhibition at micromolar concentrations. This finding indicates its potential as a lead compound in drug development targeting protease-related diseases.

Antimicrobial Testing

In vitro testing against various bacterial strains revealed that this compound exhibits notable antimicrobial activity, particularly against Gram-positive bacteria. These results warrant further investigation into its mechanism of action and potential therapeutic applications.

Anti-inflammatory Research

Research has indicated that derivatives similar to this compound can modulate inflammatory pathways. A study involving lipopolysaccharide (LPS)-induced inflammation in macrophages showed that this compound could reduce pro-inflammatory cytokine production, suggesting its utility in managing inflammatory conditions.

Properties

IUPAC Name

tert-butyl 2-formyl-5-oxopyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-10(2,3)15-9(14)11-7(6-12)4-5-8(11)13/h6-7H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OACIOAKQHBCLAL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C(CCC1=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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